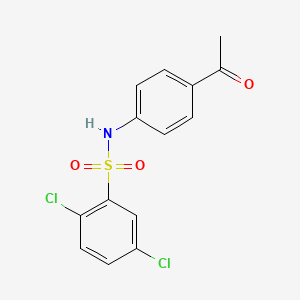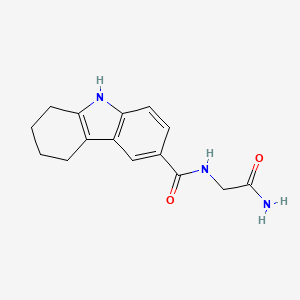![molecular formula C16H21ClN2 B5721211 2-(2-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5721211.png)
2-(2-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane, commonly known as CDT, is a bicyclic compound that has been extensively studied for its potential pharmaceutical applications. It belongs to the class of tricyclic antidepressants and exhibits potent antidepressant and anxiolytic properties. CDT has been found to be effective in treating depression, anxiety, and other related mood disorders.
Mecanismo De Acción
The exact mechanism of action of CDT is not fully understood. However, it is believed to act by inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. This leads to increased levels of these neurotransmitters in the brain, which is thought to be responsible for the antidepressant and anxiolytic effects of CDT.
Biochemical and Physiological Effects:
CDT has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This leads to an increase in mood, motivation, and overall well-being. CDT has also been found to have a number of other effects, such as reducing inflammation and oxidative stress, and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDT has a number of advantages for lab experiments. It is relatively easy to synthesize, and there are a number of different methods available for its preparation. The compound is also stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to using CDT in lab experiments. For example, it can be difficult to obtain pure samples of the compound, and it can be toxic at high doses.
Direcciones Futuras
There are a number of potential future directions for research on CDT. One area of interest is in developing new and more efficient synthesis methods for the compound. Another area of interest is in exploring the potential therapeutic applications of CDT for other mood disorders, such as bipolar disorder and schizophrenia. Additionally, more research is needed to fully understand the mechanism of action of CDT and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
The synthesis of CDT involves the reaction of 2-chlorobenzylamine with 2,4-pentanedione in the presence of sodium hydroxide and acetic acid. The resulting product is then subjected to a series of cyclization reactions to obtain the final product. The synthesis of CDT is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Aplicaciones Científicas De Investigación
CDT has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating depression, anxiety, and other related mood disorders. The compound exhibits potent antidepressant and anxiolytic properties and has been shown to be effective in both animal models and human clinical trials.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2/c1-15-7-16(2)10-18(8-15)14(19(9-15)11-16)12-5-3-4-6-13(12)17/h3-6,14H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGJXRSRJXZUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CN(C1)C(N(C2)C3)C4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

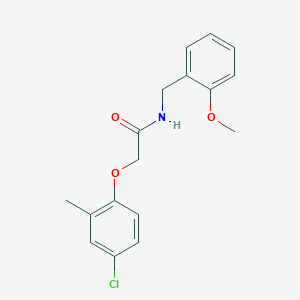
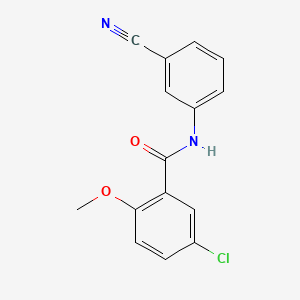

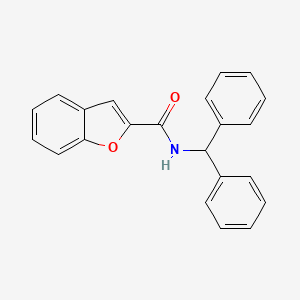
![1-[2-(benzylthio)benzoyl]azepane](/img/structure/B5721170.png)
![methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5721175.png)
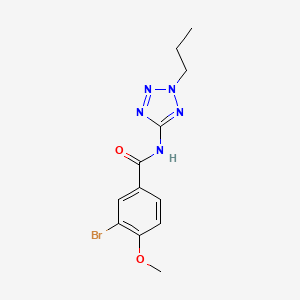

![1-(4-pyridinyl)ethanone O-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B5721189.png)
![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5721196.png)

